molecular formula C15H15F3N4O B7648399 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one

4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one

Cat. No. B7648399
M. Wt: 324.30 g/mol
InChI Key: DZDPUMYKGXQYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a tool for studying various biological processes. TFP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied in vitro and in vivo.

Mechanism of Action

4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been shown to selectively activate Gαq-coupled receptors, such as the M1 muscarinic acetylcholine receptor, by stabilizing the active conformation of the receptor. This leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 activates the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). This compound has also been shown to selectively inhibit Kv1.3 channels by binding to a specific site on the channel, which leads to the inhibition of potassium efflux and the depolarization of the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its target. In neurons, this compound has been shown to increase intracellular calcium levels and enhance synaptic transmission. In immune cells, this compound has been shown to inhibit potassium efflux and decrease cytokine production, which has potential applications in the treatment of autoimmune diseases. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which has potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has several advantages as a tool for scientific research, including its high potency and specificity for its targets, its ability to selectively activate or inhibit signaling pathways, and its ability to modulate protein-protein interactions. However, this compound also has limitations, including its potential toxicity and off-target effects, which must be carefully considered in experimental design.

Future Directions

There are several future directions for the use of 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one in scientific research, including the development of new analogs with improved potency and selectivity, the identification of new targets for this compound, and the application of this compound in vivo for the treatment of various diseases. Additionally, the use of this compound in combination with other tools, such as optogenetics and CRISPR/Cas9, may provide new insights into biological processes and potential therapeutic targets.

Synthesis Methods

The synthesis of 4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been achieved through various methods, including the reaction of 2-(trifluoromethyl)benzylamine with 4-chloro-1-butanol to form 4-(2-(trifluoromethyl)phenyl)piperazin-1-ol, which is then reacted with 1-acetyl-5-chloro-1H-pyrazole to yield this compound. Another method involves the reaction of 2-(trifluoromethyl)benzylamine with 4-(1H-pyrazol-5-ylmethyl)-1-piperazinecarboxylic acid, followed by the removal of the carboxylic acid group to form this compound. These methods have been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been used as a tool in various scientific research applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the role of G protein-coupled receptors (GPCRs) in signal transduction pathways. This compound has been shown to selectively activate Gαq-coupled receptors, which has led to the identification of new GPCR signaling pathways. In pharmacology, this compound has been used as a tool to study the structure and function of ion channels, such as the voltage-gated potassium channel Kv1.3. This compound has been shown to selectively inhibit Kv1.3 channels, which has potential applications in the treatment of autoimmune diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions, such as the interaction between the transcription factor NF-κB and its inhibitor IκBα. This compound has been shown to selectively inhibit the interaction between NF-κB and IκBα, which has potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-2-1-3-11(12)13-14(23)19-7-8-22(13)9-10-5-6-20-21-10/h1-6,13H,7-9H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDPUMYKGXQYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CC=C2C(F)(F)F)CC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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